![molecular formula C7H14Si B14591487 1-Methyl-1-silabicyclo[2.2.1]heptane CAS No. 61192-29-8](/img/structure/B14591487.png)
1-Methyl-1-silabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-silabicyclo[2.2.1]heptane is a silicon-containing bicyclic compound. It is structurally similar to norbornane but with a silicon atom replacing one of the carbon atoms in the ring system. This compound is of interest due to its unique structural and electronic properties, which make it a valuable subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1-silabicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the photochemical [1,3-C] migration of a bridgehead silanorbornene. Direct photolysis (214 nm) of 1-methyl-1-silabicyclo[2.2.1]hept-2-ene in alcohols results in the formation of 3-alkoxy-3-methyl-3-silabicyclo[4.1.0]heptanes .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-silabicyclo[2.2.1]heptane undergoes various chemical reactions, including substitution reactions. The compound’s silicon center exhibits higher reactivity compared to analogous carbon compounds, making it more prone to substitution reactions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols for photolysis reactions. The reaction conditions often involve UV light (214 nm) to induce photochemical transformations .
Major Products
The major products formed from the photochemical reactions of this compound include 3-alkoxy-3-methyl-3-silabicyclo[4.1.0]heptanes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-methyl-1-silabicyclo[2.2.1]heptane involves its high reactivity at the silicon center. The compound’s structure supports a trigonal bipyramidal transition state in substitution reactions, which is different from the typical tetrahedral transition state observed in carbon compounds . This unique mechanism is due to the larger atomic radius and different electronic configuration of silicon compared to carbon.
Comparison with Similar Compounds
Similar Compounds
1-Bromobicyclo[2.2.1]heptane: This compound is similar in structure but contains a bromine atom instead of a silicon atom.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the ring system, providing different reactivity and properties.
Uniqueness
1-Methyl-1-silabicyclo[2.2.1]heptane is unique due to the presence of a silicon atom, which imparts different electronic properties and reactivity compared to its carbon and oxygen analogs. The silicon atom allows for unique substitution reactions and transition states that are not observed in purely carbon-based compounds .
Properties
CAS No. |
61192-29-8 |
|---|---|
Molecular Formula |
C7H14Si |
Molecular Weight |
126.27 g/mol |
IUPAC Name |
1-methyl-1-silabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H14Si/c1-8-4-2-7(6-8)3-5-8/h7H,2-6H2,1H3 |
InChI Key |
FCJOZDVYBJSSEO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]12CCC(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


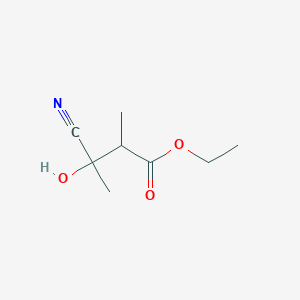
![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
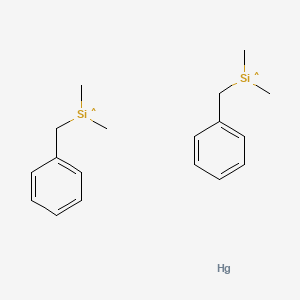
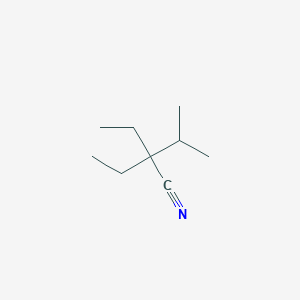
![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)
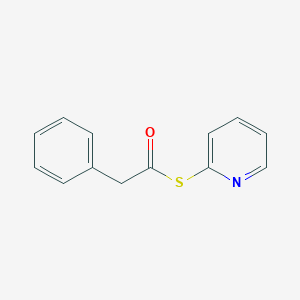


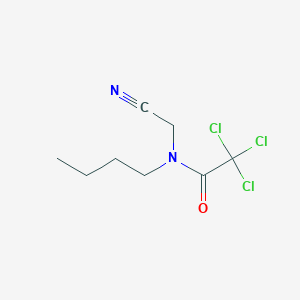
amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)
